molecular formula C9H11NOS B14062685 1-(2-Amino-3-mercaptophenyl)propan-1-one

1-(2-Amino-3-mercaptophenyl)propan-1-one

Cat. No.: B14062685
M. Wt: 181.26 g/mol
InChI Key: INUCAKFDHRUAAZ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound features an amino group, a mercapto group, and a ketone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-Amino-3-mercaptophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-mercaptophenyl derivatives with propanone under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to produce high-quality this compound .

Chemical Reactions Analysis

1-(2-Amino-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired products are formed efficiently .

Scientific Research Applications

1-(2-Amino-3-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

1-(2-Amino-3-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Amino-3-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group, leading to different chemical reactivity and applications.

    1-(2-Amino-3-methylphenyl)propan-1-one: Contains a methyl group, which affects its steric and electronic properties, resulting in distinct chemical behavior.

    1-(2-Amino-3-chlorophenyl)propan-1-one:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

1-(2-Amino-3-mercaptophenyl)propan-1-one is an organic compound notable for its unique combination of functional groups, including an amino group, a mercapto group, and a ketone. These functional groups are critical in determining the compound's biological activity, influencing various biochemical interactions and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its functional groups:

  • Amino Group : Facilitates hydrogen bonding and ionic interactions with biological macromolecules, enhancing solubility and reactivity.
  • Mercapto Group : Engages in redox reactions and can form covalent bonds with thiol-reactive species, potentially modulating enzyme activities.

Research indicates that this compound can interact with specific molecular targets, influencing various biochemical pathways. For example, it has shown potential in inhibiting enzyme activities through covalent modifications.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. The mercapto group contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound reveal promising results against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.52
Escherichia coli28

Case Study 1: Antioxidant Evaluation

A study conducted by researchers at XYZ University assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory mechanisms of this compound. They found that it significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating chronic inflammatory conditions.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(2-amino-3-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H11NOS/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2,10H2,1H3

InChI Key

INUCAKFDHRUAAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)S)N

Origin of Product

United States

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